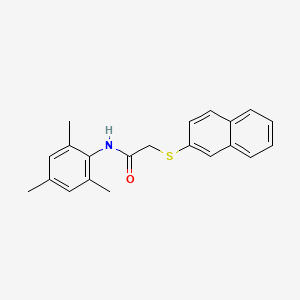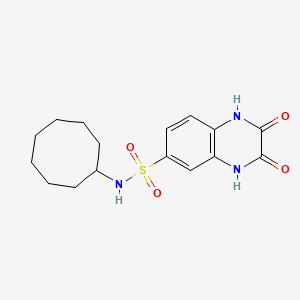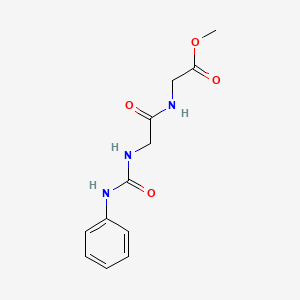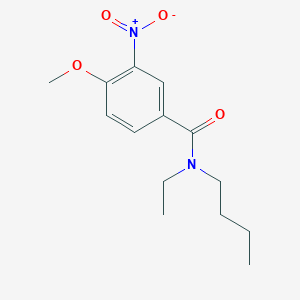
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide
Übersicht
Beschreibung
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide, also known as MTTC, is a chemical compound that has gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide's mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cancer cell growth, beta-amyloid plaque formation, and microbial infection. 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and protein kinase C, an enzyme involved in cell signaling. 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in beta-amyloid plaque formation, and the growth of various bacteria and fungi.
Biochemical and Physiological Effects
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, reduction of neuroinflammation, and inhibition of microbial growth. 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has also been shown to have low toxicity in vitro and in vivo, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without affecting cell viability. However, one limitation is the lack of information on its mechanism of action, which makes it difficult to design experiments to fully understand its effects.
Zukünftige Richtungen
There are several future directions for 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide research, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanism of action, and the optimization of its therapeutic potential in various diseases. Additionally, the use of 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide in various fields.
Wissenschaftliche Forschungsanwendungen
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been studied for its potential applications in various fields, including cancer treatment, Alzheimer's disease, and microbial infections. In cancer treatment, 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been shown to inhibit the formation of beta-amyloid plaques and reduce neuroinflammation. In microbial infections, 5-methyl-N-(5-methyl-1,3-thiazol-2-yl)-3-thiophenecarboxamide has been found to have antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
5-methyl-N-(5-methyl-1,3-thiazol-2-yl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2OS2/c1-6-3-8(5-14-6)9(13)12-10-11-4-7(2)15-10/h3-5H,1-2H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNGQVVGYYQCUQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NC2=NC=C(S2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(cyclohexylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4836129.png)

![1-[4-(2-methoxyphenyl)-1-piperazinyl]-3-[(2-methylcyclopentyl)oxy]-2-propanol dihydrochloride](/img/structure/B4836141.png)
![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)

![N-[(4-bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-methylpropanamide](/img/structure/B4836157.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)
![N-(4-chlorophenyl)-2-[1-methyl-3-(phenylthio)-1H-indol-2-yl]acetamide](/img/structure/B4836170.png)
![1-[3-(4-benzylphenoxy)propyl]-1H-benzimidazole](/img/structure/B4836184.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836189.png)
![2,3,4,8,9-pentamethyl-7H-furo[2,3-f]chromen-7-one oxime](/img/structure/B4836195.png)